molecular formula C17H34O5Si B3058822 2-Propenoic acid, 2-methyl-, 10-(trimethoxysilyl)decyl ester CAS No. 91999-68-7

2-Propenoic acid, 2-methyl-, 10-(trimethoxysilyl)decyl ester

Cat. No. B3058822
CAS RN: 91999-68-7
M. Wt: 346.5 g/mol
InChI Key: BXBOUPUNKULVKB-UHFFFAOYSA-N
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Description

“2-Propenoic acid, 2-methyl-, 10-(trimethoxysilyl)decyl ester” is a chemical compound. Its molecular formula is C17H34O5Si . It is related to 2-Propenoic acid, 2-methyl-, decyl ester, which is also known as n-Decyl methacrylate or Methacrylic acid, decyl ester .


Molecular Structure Analysis

The molecular structure of “2-Propenoic acid, 2-methyl-, 10-(trimethoxysilyl)decyl ester” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C14H26O2/c1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3/h2,4-12H2,1,3H3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Facile Synthesis Routes : α-Methylene-γ-andδ-lactones undergo ring opening with trimethylsilyl iodide to yield propenoic acid derivatives, which can be methylated to afford corresponding esters. These esters can generate 2-carbomethoxy-1,3-butadiene through treatment with base, showing the compound's utility in synthesizing diverse chemical structures (Alanine et al., 1989).

  • Michael Addition and Alkylation : The Michael addition of organomagnesiums or -lithiums with methyl 2-(trimethylsilyl)propenoate leads to 1:1 or 1:2 adduct anions, which can be quenched with alkyl halides or water to produce α-silylated esters, indicating its role in stereoselective synthesis processes (Tanaka et al., 1990).

  • Polyester Synthesis : The compound is involved in the synthesis of thermotropic, liquid crystalline hyperbranched polyesters. These polyesters exhibit nematic phase above their glass transition temperatures, highlighting the importance of the compound in developing new materials with specific properties (Hahn et al., 1998).

Analytical and Environmental Applications

  • Determination in Workplace Air : A method has been established for the efficient, rapid, and accurate determination of 2-Propenoic acid methyl ester and related substances in the air of workplaces, showcasing its relevance in occupational health and safety assessments (Qianqun, 2006).

properties

IUPAC Name

10-trimethoxysilyldecyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O5Si/c1-16(2)17(18)22-14-12-10-8-6-7-9-11-13-15-23(19-3,20-4)21-5/h1,6-15H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBOUPUNKULVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCC[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558968
Record name 10-(Trimethoxysilyl)decyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91999-68-7
Record name 10-(Trimethoxysilyl)decyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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